![molecular formula C8H6IN3O2 B1430191 Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 1221288-25-0](/img/structure/B1430191.png)
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
描述
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl ester group at the 5th position of the pyrazolo[3,4-B]pyridine ring system. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
作用机制
Target of Action
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a compound that has been found to inhibit several important proteins, including cyclin-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, and NAD(P)H oxidases .
Mode of Action
For example, it inhibits the activity of certain enzymes, which can disrupt the biochemical processes in which these enzymes are involved .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with multiple targets. The inhibition of these targets can disrupt the normal functioning of these pathways, leading to downstream effects. For instance, the inhibition of xanthine oxidase can disrupt purine metabolism, while the inhibition of phosphodiesterase-4 can affect cyclic AMP signaling .
Pharmacokinetics
It is anticipated that compounds with lower molecular weight and lipophilicity, such as this compound, have enhanced paracellular and transcellular absorption characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific targets it interacts with. For example, the inhibition of cyclin-dependent kinase1 can disrupt cell cycle progression, while the inhibition of HIV reverse transcriptase can prevent the replication of HIV .
生化分析
Biochemical Properties
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound’s interaction with TRKs can lead to the inhibition of these kinases, thereby affecting downstream signaling pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by targeting TRKs . This inhibition can lead to reduced cell growth and increased apoptosis, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of TRKs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts key signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place at 2-8°C . Its degradation over time can lead to reduced efficacy and altered biological activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit TRK activity and reduce tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its biological activity and therapeutic efficacy, making it essential to study these processes in detail .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and improve its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the iodination of a pyrazolo[3,4-B]pyridine precursor. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine, which is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 3-iodo-1H-pyrazolo[3,4-B]pyridine . The intermediate is then esterified with methanol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学研究应用
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly for targeting kinases and other enzymes.
Biological Studies: The compound is studied for its potential biological activities, such as anti-cancer and anti-inflammatory properties.
Chemical Biology: It serves as a probe in chemical biology to study various biological pathways and molecular interactions.
相似化合物的比较
Similar Compounds
Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to certain targets .
属性
IUPAC Name |
methyl 3-iodo-2H-pyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)4-2-5-6(9)11-12-7(5)10-3-4/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPCXBYZCBMZDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2N=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


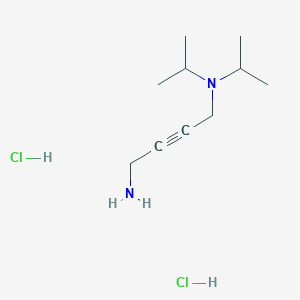
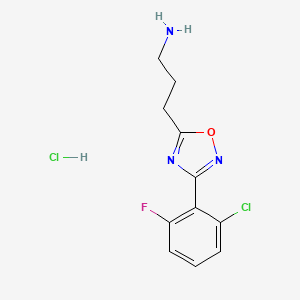
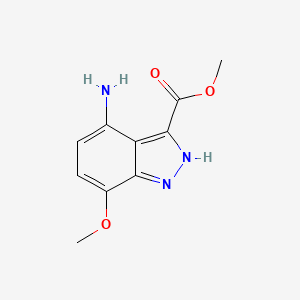
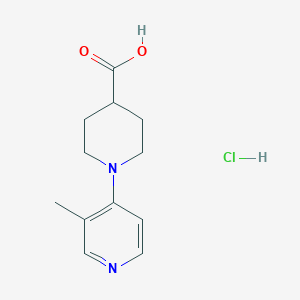
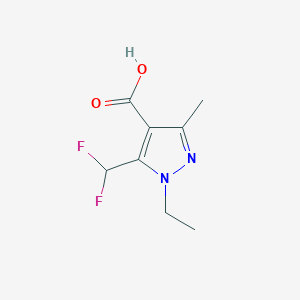
![3-Methyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1430116.png)
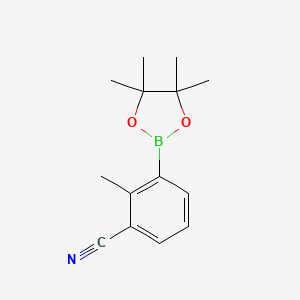
![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1430118.png)
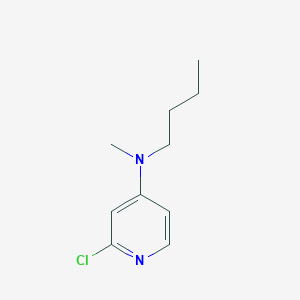
![N-methyl-1-[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430123.png)
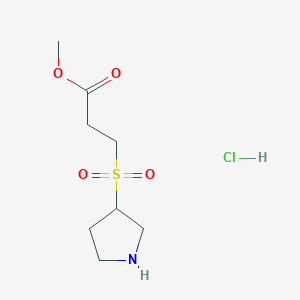
![1-[4-(4-Methylpyrrolidin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1430127.png)
![5-Chlorothieno[2,3-C]pyridine](/img/structure/B1430129.png)

